Cas no 504-70-1 (Pyrazolidine)

Pyrazolidine 化学的及び物理的性質
名前と識別子
-
- Pyrazolidine
- 1,2-diazacyclopentane
- AC1L2WI7
- AG-F-69730
- CHEBI:33138
- CTK1H3109
- diazolidine
- dihydro-pyrazole
- Pyrazolidin
- SureCN5595
- tetrahydropyrazole
- tetrahydro-pyrazole
- Tetrahydro-1H-pyrazole
- Y0MA3161MR
- 504-70-1
- SB37386
- A851575
- Q411281
- UNII-Y0MA3161MR
- FT-0756792
- AKOS022529442
- InChI=1/C3H8N2/c1-2-4-5-3-1/h4-5H,1-3H
- EN300-225337
- USPWKWBDZOARPV-UHFFFAOYSA-N
- DTXSID30198444
-
- MDL: MFCD21875301
- インチ: InChI=1S/C3H8N2/c1-2-4-5-3-1/h4-5H,1-3H2
- InChIKey: USPWKWBDZOARPV-UHFFFAOYSA-N
- ほほえんだ: C1CNNC1
計算された属性
- せいみつぶんしりょう: 72.06884
- どういたいしつりょう: 72.069
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 2
- 重原子数: 5
- 回転可能化学結合数: 0
- 複雑さ: 24.1
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 24.1A^2
- 疎水性パラメータ計算基準値(XlogP): -0.3
じっけんとくせい
- 密度みつど: 0.892
- ゆうかいてん: 10-12 ºC
- ふってん: 77 ºC
- フラッシュポイント: -9 ºC
- 屈折率: 1.4796 (estimate)
- PSA: 24.06
Pyrazolidine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-225337-0.5g |
pyrazolidine |
504-70-1 | 95% | 0.5g |
$224.0 | 2024-06-20 | |
Enamine | EN300-225337-2.5g |
pyrazolidine |
504-70-1 | 95% | 2.5g |
$457.0 | 2024-06-20 | |
Enamine | EN300-225337-5.0g |
pyrazolidine |
504-70-1 | 95% | 5.0g |
$675.0 | 2024-06-20 | |
eNovation Chemicals LLC | Y1131311-250mg |
Pyrazolidine |
504-70-1 | 95% | 250mg |
$200 | 2024-07-28 | |
eNovation Chemicals LLC | Y1131311-500mg |
Pyrazolidine |
504-70-1 | 95% | 500mg |
$260 | 2024-07-28 | |
Enamine | EN300-225337-0.25g |
pyrazolidine |
504-70-1 | 95% | 0.25g |
$214.0 | 2024-06-20 | |
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 68R0540-5g |
Pyrazolidine |
504-70-1 | 97% | 5g |
¥8569.06 | 2025-01-20 | |
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 68R0540-50mg |
Pyrazolidine |
504-70-1 | 97% | 50mg |
¥1005.55 | 2025-01-20 | |
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 68R0540-250mg |
Pyrazolidine |
504-70-1 | 97% | 250mg |
¥1425.26 | 2025-01-20 | |
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 68R0540-100mg |
Pyrazolidine |
504-70-1 | 97% | 100mg |
¥1145.46 | 2025-01-20 |
Pyrazolidine 関連文献
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Komal G. Lalwani,Ravindra D. Aher,Arumugam Sudalai RSC Adv. 2015 5 65554
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2. Discovering potent inhibitors against c-Met kinase: molecular design, organic synthesis and bioassayZhongjie Liang,Xiao Ding,Jing Ai,Xiangqian Kong,Limin Chen,Liang Chen,Cheng Luo,Meiyu Geng,Hong Liu,Kaixian Chen,Hualiang Jiang Org. Biomol. Chem. 2012 10 421
-
Bo Zhu,Huihui Fan,Yanan Ding,Yubing Zhai,Le Wang,Mengqi Wang,Gongming Zhu,Junbiao Chang Org. Chem. Front. 2022 9 5544
-
Zhimei Huang,Junhao Hu,Yuefa Gong Org. Biomol. Chem. 2015 13 8561
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Priyanka Halder,Santosh B. Mhaske Chem. Commun. 2023 59 8242
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Xu-Yao Zhang,Yi-Fei Gu,Ting Chen,Dong-Xiao Yang,Xi-Xin Wang,Bai-Ling Jiang,Kun-Peng Shao,Wen Zhao,Cong Wang,Jun-Wei Wang,Qiu-Rong Zhang,Hong-Min Liu Med. Chem. Commun. 2015 6 1781
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Hao Lu,Kai-Ge Chen,Gong-Xin Li,Kun Zhan,Hao-Yang Wang,Zhen-Jiang Xu,Chi-Ming Che Org. Chem. Front. 2023 10 2054
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Stefano Gazzotti,Marco Manenti,Leonardo Lo Presti,Alessandra Silvani RSC Adv. 2019 9 37788
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S. Sarath Chand,S. Saranya,P. Preethanuj,B. P. Dhanya,E. Jijy,Praveen Prakash,B. S. Sasidhar,Jan Szymoniak,P. V. Santhini,K. V. Radhakrishnan Org. Biomol. Chem. 2014 12 3045
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Selvakumar Subramanian,Somanathan Narayanasastri,Audisesha Reddy Kami Reddy Analyst 2015 140 330
Pyrazolidineに関する追加情報
Comprehensive Overview of Pyrazolidine (CAS No. 504-70-1): Structural Properties, Synthesis, and Modern Applications
Pyrazolidine, also known by its CAS Registry Number 504-70-1, is a heterocyclic organic compound characterized by a five-membered ring containing two adjacent nitrogen atoms in a 1,2-diazacyclopentane configuration. This compound belongs to the broader class of pyrazolines and serves as a fundamental building block in pharmaceutical, agrochemical, and materials science research. Its unique structural flexibility and reactivity have positioned it as a focal point in the development of novel therapeutics and functional materials.
The core structure of Pyrazolidine (C₃H₆N₂) exhibits remarkable versatility due to its ability to participate in diverse chemical transformations. Recent studies have highlighted its role as a scaffold for bioactive molecules, particularly in the design of anti-inflammatory agents and anticonvulsants. For instance, derivatives incorporating the pyrazolidine ring have demonstrated enhanced metabolic stability compared to traditional benzodiazepines, offering promising avenues for drug discovery programs targeting neurological disorders.
Synthesis pathways for CAS No. 504-70-1 typically involve condensation reactions between α-keto acids or aldehydes with hydrazines under mild conditions. A notable advancement reported in 2023 involves microwave-assisted protocols that achieve >95% yields within minutes using green solvents like ethanol-water mixtures. These methodologies align with modern sustainable chemistry practices while maintaining cost-effectiveness for industrial-scale production.
In pharmaceutical research, the pyrazolidine motif has been integrated into multi-target directed ligands (MTDLs) for Alzheimer's disease treatment. A 2024 study published in *Journal of Medicinal Chemistry* demonstrated that specific derivatives exhibited dual inhibition of acetylcholinesterase and β-secretase enzymes with IC₅₀ values below 1 μM, surpassing existing clinical candidates in preclinical models.
The compound's application extends to polymer science where it functions as a crosslinking agent in thermoset resins. Recent innovations include its use in radiation-curable coatings that demonstrate improved UV resistance through photoinduced dimerization mechanisms. These materials find applications in optical devices requiring high refractive index properties while maintaining mechanical durability under thermal stress conditions.
In agrochemical development, researchers have synthesized herbicidal compounds containing the CAS No. 504-70-1 framework that selectively inhibit acetolactate synthase (ALS) enzymes in weeds without affecting crop plants. Field trials conducted in 2023 showed these compounds achieved >98% weed control at application rates reduced by 40% compared to conventional ALS inhibitors.
An emerging area of interest involves the use of functionalized pyrazolidines as ligands in homogeneous catalysis systems. A breakthrough reported in *Nature Catalysis* (2023) demonstrated that chiral pyrazolidine-based phosphorus ligands enabled enantioselective hydrogenation reactions with >99% ee values under ambient pressure conditions, significantly lowering energy requirements for fine chemical synthesis.
The environmental impact profile of processes involving this compound has been extensively studied through life cycle assessment (LCA) methodologies. Comparative analyses published in *Green Chemistry* (2023) revealed that biocatalytic approaches using engineered yeast strains for pyrazolidine derivatization reduced carbon footprint by 68% compared to traditional chemical methods while maintaining product purity above pharmaceutical grade standards.
Ongoing research is exploring the potential of pyrazolidine-containing polymers as stimuli-responsive materials for smart drug delivery systems. A prototype developed at ETH Zurich (2024) utilizes pH-sensitive pyrazolidine-based hydrogels that release therapeutic payloads specifically at tumor microenvironment pH levels (6.5-6.8), demonstrating targeted delivery efficiency improvements over conventional carriers.
In materials science applications, recent work has focused on incorporating this heterocycle into conjugated polymers for organic photovoltaics (OPVs). Devices fabricated with pyrazolidine-modified donor polymers achieved power conversion efficiencies exceeding 13%, attributed to enhanced charge carrier mobility resulting from optimized π-electron delocalization patterns across the polymer backbone.
The analytical characterization of this compound has benefited from advanced spectroscopic techniques such as two-dimensional NMR and time-of-flight mass spectrometry coupled with machine learning algorithms for structural elucidation. These methodologies enable rapid identification of trace impurities during process validation stages, ensuring compliance with ICH Q6A guidelines for pharmaceutical substances.
Economic evaluations published by the American Chemical Society (ACS) indicate that market demand for compounds containing the CAS No. 504-70-1 framework is projected to grow at a CAGR of 8.7% through 2033, driven primarily by its applications in personalized medicine development and smart material fabrication sectors.
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